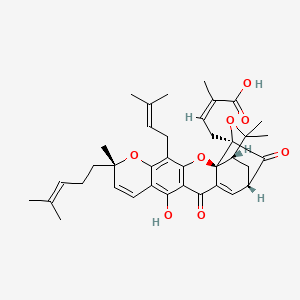
Epigambogic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epigambogic acid is a natural product derived from the resin of the gamboge tree, primarily found in Southeast Asia. It is a stereoisomer of gambogic acid, featuring a complex caged xanthone structure. This compound has garnered significant attention due to its promising antitumor properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epigambogic acid can be synthesized through the epimerization of gambogic acid. The process involves the isolation of gambogic acid from the resin, followed by its crystallization as a pyridinium salt. Acidification of this salt yields pure gambogic acid, which can then undergo epimerization at the C2 center to form this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of organic components from the gamboge resin, followed by separation and crystallization processes. The use of high-speed counter-current chromatography has also been reported for the isolation of this compound from Garcinia hanburyi .
Chemical Reactions Analysis
Types of Reactions: Epigambogic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly susceptible to epimerization, which involves the conversion of gambogic acid to this compound via an ortho-quinone methide intermediate .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and acids for crystallization and isolation processes. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products: The major product formed from the epimerization of gambogic acid is this compound. Other products may include various derivatives formed through oxidation and reduction reactions .
Scientific Research Applications
Antitumor Activity
Cytotoxicity Against Cancer Cell Lines
Epigambogic acid exhibits significant cytotoxic effects against various cancer cell lines. In studies, it has been shown to induce apoptosis in MDA-MB-231 (triple-negative breast cancer) cells with IC50 values in the submicromolar range, comparable to those of gambogic acid . Furthermore, both epimers (gambogic and epigambogic acids) demonstrated similar efficacy against human leukemia K562 cells, suggesting that they are not substrates for multidrug resistance mechanisms .
Mechanisms of Action
The antitumor activity of this compound has been attributed to its ability to inhibit heat-shock protein 90 (HSP90), a chaperone protein involved in tumor cell survival and proliferation . Additionally, proteomic studies indicate that it affects the expression of proteins linked to cancer progression . These findings support its potential as a therapeutic agent in oncology.
Pharmacological Properties
Safety Profile
Pharmacological studies have indicated that this compound possesses a favorable safety profile with minimal adverse effects on cardiovascular and respiratory functions in animal models . This characteristic is crucial for its development as a therapeutic agent.
Clinical Trials
Gambogic acid has entered clinical trials in China for treating various cancers such as non-small cell lung cancer, colon cancer, and renal cancer. The results from these trials may provide insights into the clinical applicability of this compound as well .
Synthesis and Stability Challenges
Isolation Techniques
Recent advancements have facilitated the multigram-scale isolation of gambogic acid from gamboge resin with high purity levels exceeding 97% . However, the instability of both gambogic and epigambogic acids during storage and processing poses challenges for their clinical application.
Synthetic Analogues
To overcome stability issues, researchers are exploring synthetic analogues and delivery systems that could enhance the pharmacokinetic properties of these compounds . This approach may improve their therapeutic index and effectiveness in clinical settings.
Case Studies
| Study | Findings | Cell Line | IC50 Values |
|---|---|---|---|
| Wang et al. (2020) | Induction of apoptosis via caspase activation | MDA-MB-231 | Submicromolar |
| Wu et al. (2006) | Similar cytotoxicity against K562/S and K562/R | K562 | 0.89 μM (K562/S), 1.32 μM (K562/R) |
| Li et al. (2022) | Targeting HSP90 and related pathways | Various cancer lines | Not specified |
Mechanism of Action
Epigambogic acid exerts its effects by targeting specific molecular pathways involved in cell proliferation and apoptosis. It downregulates the expression of oncogenes such as DIRC1, thereby inhibiting the growth and migration of cancer cells. The compound also induces apoptosis through the activation of caspases and other apoptotic markers .
Comparison with Similar Compounds
- Gambogic acid
- Xanthone derivatives
Comparison: Epigambogic acid is unique due to its specific stereochemistry and the resulting biological activity. While gambogic acid and other xanthone derivatives also exhibit antitumor properties, this compound has shown distinct mechanisms of action and higher potency in certain cancer cell lines .
Properties
Molecular Formula |
C38H44O8 |
|---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
(Z)-4-[(1S,2S,8S,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13-/t23-,27+,36+,37+,38-/m1/s1 |
InChI Key |
GEZHEQNLKAOMCA-QGGWTAHSSA-N |
Isomeric SMILES |
CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















